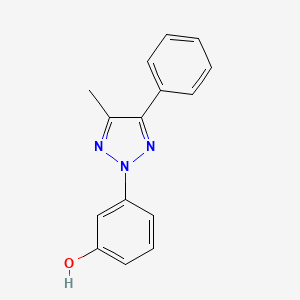

3-(4-Methyl-5-phenyltriazol-2-yl)phenol

Description

3-(4-Methyl-5-phenyltriazol-2-yl)phenol is a triazole-derived compound featuring a phenol group at the 3-position of the triazole ring, with a methyl group at the 4-position and a phenyl substituent at the 5-position. Triazoles are heterocyclic aromatic systems with three nitrogen atoms, imparting unique electronic and steric properties that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3-(4-methyl-5-phenyltriazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-11-15(12-6-3-2-4-7-12)17-18(16-11)13-8-5-9-14(19)10-13/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXSAICXDOQYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Analogous Triazole Derivatives

Substituent Effects on the Triazole Core

The triazole ring in 3-(4-Methyl-5-phenyltriazol-2-yl)phenol is substituted with a methyl, phenyl, and phenol group. Comparatively:

- : A structurally related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, features a sulfonylphenyl group and a thioether linkage, which increase steric bulk and electron-withdrawing effects .

- : Isostructural compounds with fluorophenyl and chlorophenyl substituents exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly, affecting crystallinity .

Planarity and Crystallographic Features

- The phenol group in the target compound likely enhances hydrogen bonding, influencing crystal packing. In contrast, compounds with sulfonyl or thioether groups (e.g., ) may exhibit weaker intermolecular interactions due to reduced polarity .

- Crystallographic tools like SHELXL and Mercury (used in and ) enable precise determination of structural parameters, such as bond lengths and angles, critical for comparing molecular conformations .

Physicochemical Properties

Solubility and Hydrogen Bonding

- The phenol group in this compound enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar derivatives like thiadiazoles () .

- Compounds with acetamide or sulfonyl groups () exhibit moderate solubility due to mixed polarity .

Thermal Stability

- Melting points of triazole derivatives vary with substituents. For example, acetamide-linked triazoles () have melting points ranging from 160–220°C, whereas thiadiazoles () melt at higher temperatures (250–300°C) due to stronger sulfur-based interactions .

Reaction Conditions

- : Triazoles are synthesized via sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones, yielding products in high purity after recrystallization .

- : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole formation, with yields exceeding 85% under optimized conditions .

Substituent-Driven Challenges

- Bulky substituents (e.g., phenylsulfonyl in ) may require prolonged reaction times or elevated temperatures to achieve complete conversion .

Medicinal Chemistry

- The phenol group may enhance binding to biological targets via hydrogen bonding, as seen in docking studies () .

Material Science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.